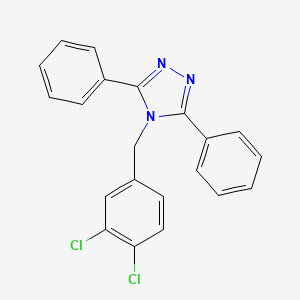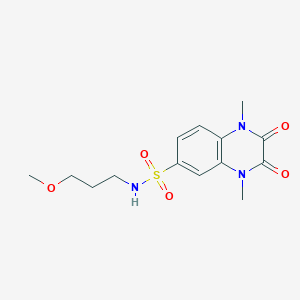![molecular formula C20H18Cl2FN3O2 B11076724 1-(3-Chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11076724.png)
1-(3-Chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-CHLOROPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chlorinated and fluorinated phenyl groups, as well as a piperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-CHLOROPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the chlorinated and fluorinated phenyl groups. The piperazine moiety is then incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-CHLOROPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, with reagents such as alkyl halides or acyl chlorides, forming substituted derivatives.
Scientific Research Applications
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-CHLOROPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-CHLOROPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-CHLOROPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:
1-(2-CHLORO-4-FLUOROBENZOYL)PYRROLIDINE: This compound has a similar pyrrole ring structure but differs in the substitution pattern and the presence of a benzoyl group.
1-(3-CHLORO-4-METHYLBENZOYL)PYRROLIDINE: This compound also features a pyrrole ring but includes a methyl group instead of a fluorine atom.
1-(4-CHLORO-PHENYL)-PYRROLIDIN-2-ONE: This compound has a simpler structure with a single chlorinated phenyl group and a pyrrolidinone ring.
The uniqueness of 1-(3-CHLORO-4-FLUOROPHENYL)-3-[4-(2-CHLOROPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern and the presence of both chlorinated and fluorinated phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18Cl2FN3O2 |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18Cl2FN3O2/c21-14-3-1-2-4-17(14)24-7-9-25(10-8-24)18-12-19(27)26(20(18)28)13-5-6-16(23)15(22)11-13/h1-6,11,18H,7-10,12H2 |
InChI Key |
GTIHUIYGDUQTHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-{3-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11076643.png)
![1-{3-[3-(3-Chlorophenyl)-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B11076655.png)
![1',2,2-trimethyl-6'-nitro-1',4'-dihydro-2'H-spiro[1,3-dioxane-5,3'-quinoline]-4,6-dione](/img/structure/B11076663.png)

![Butyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11076672.png)
![6-(3-methoxyphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11076678.png)
![N-(4-Chlorophenyl)-N-[4-(4-chlorophenyl)-3-morpholino-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11076680.png)
![1-(2-fluorophenyl)-3-[(2-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B11076684.png)

![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11076710.png)
![3,3'-(Hexane-1,6-diyldiimino)bis[1-(4-nitrophenoxy)propan-2-ol]](/img/structure/B11076714.png)
![5'-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11076720.png)
![N-(4-bromophenyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11076730.png)

